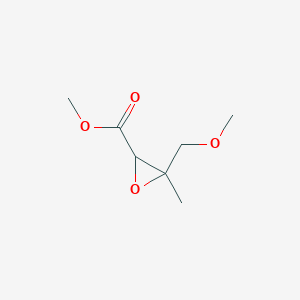

Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.169. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoenzymatic Synthesis and Drug Synthesis

The chemoenzymatic approach has been applied to synthesize enantiomerically pure esters, demonstrating the versatility of methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate derivatives in synthesizing complex molecules. For example, (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester was prepared using carbon-chain elongation, starting from an over-expressed Bacillus subtilis epoxide hydrolase-catalyzed enantioselective hydrolysis. This method was crucial in the formal total synthesis of taurospongin A, highlighting its potential in drug synthesis (Fujino & Sugai, 2008).

Modification of Physical and Electrolytic Properties

The introduction of a methoxymethyl group to compounds has been shown to significantly affect their physical and electrolytic properties. This effect was observed in the study of propylene carbonate derivatives, where the presence of a methoxymethyl group altered the viscosity and ionic conductivity of electrolytic solutions. Such modifications are crucial for developing new materials with specific electrochemical properties (Nambu et al., 2013).

Heterocycle Formation and Herbicide Precursors

This compound derivatives have been used in the synthesis of complex heterocycles and as precursors for herbicide production. For instance, intramolecular Stork-Danheiser kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives led to the preparation of bicyclic compounds, which are valuable in herbicide development (Liepa et al., 1992).

Synthetic Pathways to Functionalized Molecules

The research also focuses on creating synthetic pathways to functionalized molecules for pharmaceutical applications. For example, a practical procedure for synthesizing methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, showcases the utility of these compounds in generating optically pure intermediates essential for drug development (Furutani et al., 2002).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(4-9-2)5(11-7)6(8)10-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCSWTWSKBOGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C(=O)OC)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2540268.png)

![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2540278.png)

![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)

![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)